Diphenyl sulfone

Description

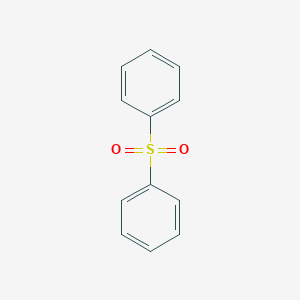

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTYYGOKRVBIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041892 | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000153 [mmHg] | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-63-9 | |

| Record name | Phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyl Sulfone from Benzene and Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenyl sulfone from benzene and benzenesulfonyl chloride. This reaction, a classic example of a Friedel-Crafts sulfonylation, is a fundamental transformation in organic chemistry with applications in the synthesis of high-performance polymers and as a key structural motif in various pharmaceutical compounds. This document details the reaction mechanism, provides a comparative analysis of catalytic systems, outlines a detailed experimental protocol, and discusses the purification and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of this compound from benzene and benzenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts sulfonylation.[1] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the benzenesulfonyl chloride, making it a potent electrophile.[2]

The reaction can be summarized as follows:

C₆H₆ + C₆H₅SO₂Cl --(Lewis Acid)--> (C₆H₅)₂SO₂ + HCl

The mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the benzenesulfonyl chloride, creating a highly reactive sulfonyl cation or a polarized complex.

-

Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic sulfur atom of the activated complex, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.[3]

Data Presentation: Catalytic Systems and Reaction Yields

The choice of catalyst is critical in the Friedel-Crafts sulfonylation and can significantly impact the reaction yield and conditions. While aluminum chloride is a traditional and effective catalyst, research has explored other Lewis acids and solid acid catalysts to develop more environmentally friendly and efficient processes.

| Catalyst | Sulfonylating Agent | Arene | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | Thionyl Chloride | Benzene | ~70 | - | 85 (for Diphenyl Sulfoxide) | [2] |

| Triflic Acid (TfOH) | Aryl Sulfonyl Chlorides | Arenes | 160 | 24 | Good to Excellent | [4] |

| Ionic Liquid (enriched HCl) | Chlorosulfonic Acid | Benzene | <30 | 1 | 82 | [5] |

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from benzene and benzenesulfonyl chloride using anhydrous aluminum chloride as a catalyst. This protocol is a synthesized procedure based on established Friedel-Crafts reaction principles.

Materials:

-

Benzene (anhydrous)

-

Benzenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Cracked ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

Dichloromethane (or other suitable organic solvent for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas trap (to absorb HCl gas)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a gas trap, add anhydrous benzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Addition of Benzenesulfonyl Chloride: Once the aluminum chloride has dissolved or formed a slurry, add benzenesulfonyl chloride dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for an additional 2-4 hours. The reaction can be gently heated to 30-40 °C to ensure completion, which is indicated by the cessation of HCl gas evolution.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent like dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure, crystalline this compound.[6]

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Melting Point: Pure this compound is a white crystalline solid with a melting point of 128-129 °C.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O) at approximately 1325-1300 cm⁻¹ (asymmetric stretching) and 1160-1140 cm⁻¹ (symmetric stretching). Aromatic C-H stretching bands will be observed above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region (typically δ 7.4-8.0 ppm) corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atom attached to the sulfonyl group will be the most downfield.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 218, corresponding to the molecular weight of this compound.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound from benzene and benzenesulfonyl chloride. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112010792B - Production method of high-purity this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Identification and Spectral Analysis of Diphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential analytical data for diphenyl sulfone, a key organosulfur compound. The information presented herein is curated for professionals in research and development, offering a centralized resource for its identification and characterization through spectral analysis.

Compound Identification

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. This number is crucial for unambiguous identification in databases and literature.

| Compound Name | CAS Registry Number |

| This compound | 127-63-9[1][2][3][4] |

Synonyms: Phenyl sulfone, 1,1′-Sulfonyldibenzene.[2][4]

Spectral Data Summary

Spectroscopic data is fundamental for the structural elucidation and verification of chemical compounds. The following tables summarize the key spectral information for this compound.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.942 - 7.953 | Multiplet | Protons ortho to the sulfonyl group |

| 7.41 - 7.56 | Multiplet | Protons meta and para to the sulfonyl group |

Solvent: CDCl₃. Spectrometer Frequency: 89.56 MHz and 399.65 MHz.[5]

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 141.58 | Ipso-carbon (C-S) |

| 133.16 | Para-carbon |

| 129.26 | Meta-carbon |

| 127.65 | Ortho-carbon |

Solvent: Not specified. Spectrometer Frequency: 100 MHz.[6]

Table 2.3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1322 | Asymmetric SO₂ stretching |

| 1118 | Symmetric SO₂ stretching |

These are characteristic absorption bands for sulfone groups.[7]

Table 2.4: Mass Spectrometry (Electron Ionization) Data

| m/z | Interpretation |

| 218 | Molecular Ion [M]⁺ |

| 125 | Fragment Ion |

Source: NIST Mass Spectrometry Data Center.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound sample.[2] Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2]

-

Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution height should be around 4-5 cm.[2]

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition Parameters:

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. For compounds up to approximately 350 Daltons, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are recommended.[4]

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride or acetone.[1]

-

Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[1]

-

Background Spectrum: Place the salt plate without the sample film into the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate with the prepared thin film into the sample holder of the spectrometer and acquire the IR spectrum.[1]

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound.

3.3. Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe. The sample is then volatilized by heating under a high vacuum.[10]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: The mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern).

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound using its CAS number and spectral data.

Caption: Workflow for Chemical Identification.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 2.4.2. Fourier Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]

- 6. nationalmaglab.org [nationalmaglab.org]

- 7. meihonglab.com [meihonglab.com]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

Diphenyl Sulfone in Organic Chemistry: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl sulfone (DPS), a deceptively simple aromatic sulfone, has carved a significant niche in the landscape of modern organic chemistry. Its unique combination of high thermal stability, chemical inertness, and solvency has established it as a critical component in the synthesis of high-performance polymers. Beyond its role as a robust solvent, the this compound scaffold is an important pharmacophore in medicinal chemistry and a versatile building block for a variety of organic transformations. This in-depth technical guide provides a comprehensive literature review of this compound, detailing its applications, key reactions, and associated experimental protocols.

Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.27 g/mol | |

| Melting Point | 123-129 °C | |

| Boiling Point | 379 °C | |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water; Soluble in hot ethanol, benzene, and other organic solvents. | |

| Thermal Stability | Resistant to thermal decomposition up to 550 °C.[1][2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm): 7.96-7.94 (m, 4H), 7.59-7.49 (m, 6H).[3][4]

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm): 141.58, 133.16, 129.26, 127.65.[3]

-

FTIR (KBr): Key peaks around 1322 cm⁻¹ and 1120 cm⁻¹ corresponding to asymmetric and symmetric SO₂ stretching, respectively. A peak near 1209 cm⁻¹ is also indicative of diphenyl sulfones.[5]

Applications in Organic Chemistry

High-Temperature Solvent in Polymer Synthesis

This compound's high boiling point and exceptional thermal stability make it an ideal solvent for high-temperature polycondensation reactions, particularly in the synthesis of high-performance thermoplastics like Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES).[6][7][8][9][10][11][12]

PEEK is synthesized via a nucleophilic aromatic substitution reaction between a bisphenolate and a dihalobenzophenone in this compound at elevated temperatures.[6][7]

Experimental Protocol: Synthesis of PEEK [6]

-

A mixture of hydroquinone (10.00 mmol), 4,4′-difluorobenzophenone (10.00 mmol), ground sodium carbonate (10.2 mmol), and this compound (200 wt%) is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

The vessel is purged by several vacuum/nitrogen cycles.

-

The mixture is stirred under a nitrogen atmosphere and heated sequentially at 160 °C for 2 hours, 250 °C for 2 hours, and finally at 320 °C for 1 hour.

-

The resulting grey slurry is cooled to room temperature and ground into a fine powder.

-

The product is purified by washing with hot acetone (3 times) and hot deionized water (3 times).

-

The final PEEK polymer is dried under high vacuum at 140 °C for 12 hours.

| Monomers | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hydroquinone, 4,4′-difluorobenzophenone | 160/250/320 | 2/2/1 | 96 |

PES is typically synthesized through the polycondensation of a bisphenol with 4,4′-dichlorothis compound in a high-boiling polar aprotic solvent, with this compound being a suitable, albeit less common, choice. A more common method involves other solvents like N,N-Dimethylacetamide (DMAC).

Experimental Protocol: Synthesis of Polyphenylenesulfone (PPSU) [10]

This protocol uses N,N-dimethyl acetamide as the solvent but illustrates the general principle of PES synthesis.

-

In a three-necked flask equipped with a nitrogen inlet, mechanical stirrer, Dean-Stark trap, and reflux condenser, charge 4,4′-dihydroxy diphenyl (55.86 g, 0.3 mol), 4,4′-dichlorothis compound (89.16 g, 0.31 mol), and potassium carbonate (51.82 g, 0.375 mol).

-

Add N,N-dimethyl acetamide (470 mL) as the reaction solvent.

-

Gradually heat the reaction mixture to 165 °C over 4 hours to distill off the water formed.

-

Maintain the reaction at 165 °C for 6 hours.

-

After cooling, the mixture is discharged, and the formed salts are filtered off.

-

The polymer solution is slowly poured into water acidified with oxalic acid.

-

The precipitated polymer is filtered, washed several times with water, and dried in a vacuum oven at 160 °C for approximately 12 hours.

This compound in Synthesis of Fine Chemicals and Pharmaceuticals

The this compound moiety is a key structural feature in various pharmaceuticals and serves as a versatile intermediate in their synthesis.

Dapsone, a drug used in the treatment of leprosy, can be synthesized from 4,4'-dichlorothis compound.

Experimental Protocol: Synthesis of 4,4'-Diaminothis compound [5]

-

In a 250 mL three-necked flask, add 50.0 mL of ethanol.

-

Slowly add 10.0 g (40.27 mmol) of 4,4'-dichlorothis compound and 4.30 g (80.54 mmol) of ammonium chloride solid while stirring.

-

Add another 50.0 mL of ethanol.

-

Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography.

-

After the reaction is complete, slowly add 30 mL of distilled water to quench the reaction.

-

Cool the mixture with stirring to allow for the precipitation of a large amount of solid.

-

Filter the solid and wash the filter cake three times with a small amount of ethanol.

-

Dry the white crystalline powder at 40 °C to obtain 4,4'-diaminothis compound.

-

The reported yield for this procedure is 91.9%.[5]

Key Reactions of this compound

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the sulfonyl group activates the aromatic rings of this compound towards nucleophilic aromatic substitution, particularly when additional activating groups are present or when using highly reactive nucleophiles. A prime example is the reaction of 4,4'-dichlorothis compound with nucleophiles like ammonia or amines to form substituted diphenyl sulfones.[5][13][14][15][16][17][18][19]

Reaction Workflow: Nucleophilic Aromatic Substitution on 4,4'-Dichlorothis compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. This compound(127-63-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103613752A - Synthesis method of polysulfone resin - Google Patents [patents.google.com]

- 12. TRANSPARENT AND FLAME RETARDANT POLYSULFONE COMPOSITIONS - Patent 2094764 [data.epo.org]

- 13. This compound(127-63-9) IR Spectrum [chemicalbook.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. byjus.com [byjus.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. dalalinstitute.com [dalalinstitute.com]

A Historical Perspective on the Discovery of Diphenyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl sulfone, a seemingly simple aromatic sulfone, holds a significant place in the history of organic chemistry. Its discovery in the mid-19th century was not an isolated event but rather a culmination of early investigations into the reactions of aromatic hydrocarbons with sulfuric acid. This technical guide provides a detailed historical account of the discovery of this compound, presenting the key scientific contributions, the original experimental protocols, and the evolution of its synthesis. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's origins and early chemical characterization.

The Dawn of Aromatic Sulfonates and the Path to this compound

The story of this compound begins with the exploration of benzenesulfonic acid. In 1834, Eilhard Mitscherlich first prepared benzenesulfonic acid by reacting benzene with concentrated sulfuric acid. This reaction, a cornerstone of aromatic chemistry, opened the door to a new class of organosulfur compounds. A decade later, in 1845, Charles Gerhardt prepared anhydrous benzenesulfonic acid, providing a purer starting material for further investigation.

These early advancements laid the groundwork for the eventual synthesis of this compound. The logical progression from a monosulfonated benzene to a disubstituted sulfone was a key conceptual leap in the developing field of organic synthesis.

The First Synthesis of this compound by John Stenhouse (1868)

The first documented synthesis of this compound, initially named "sulfobenzolide," is credited to the Scottish chemist John Stenhouse in 1868. His work, published in the Annalen der Chemie und Pharmacie and the Proceedings of the Royal Society of London, detailed the preparation of this novel compound through the dry distillation of the iron salt of benzenesulfonic acid.

Logical Relationship: From Benzenesulfonic Acid to this compound

The conceptual pathway leading to Stenhouse's discovery can be visualized as a direct consequence of the availability of benzenesulfonic acid and the exploration of its reactivity.

Caption: Conceptual pathway to the discovery of this compound.

Experimental Protocols of the 19th Century

The experimental techniques of the mid-19th century were rudimentary by modern standards. The following protocols are based on the descriptions provided in Stenhouse's original publications.

Preparation of the Iron Salt of Benzenesulfonic Acid

-

Starting Material: Benzenesulfonic acid was prepared by reacting benzene with an excess of concentrated sulfuric acid.

-

Neutralization: The resulting benzenesulfonic acid was neutralized with an aqueous solution of iron(III) hydroxide or iron(III) carbonate.

-

Isolation: The solution was filtered to remove any unreacted iron hydroxide or carbonate. The filtrate, containing the iron(III) benzenesulfonate, was then evaporated to dryness to yield a solid salt.

Synthesis of this compound ("Sulfobenzolide")

-

Apparatus: A simple distillation apparatus, likely made of glass, was employed.

-

Procedure: The dry iron(III) benzenesulfonate was placed in the distillation flask and heated strongly over a direct flame.

-

Observation: A yellowish, oily substance distilled over, which solidified upon cooling.

-

Purification: The crude solid was purified by recrystallization from alcohol (ethanol).

Quantitative Data from Early Experiments

Quantitative analysis in the 19th century was primarily based on elemental composition and melting point determination.

| Property | Reported Value (Stenhouse, 1868) | Modern Value |

| Melting Point | 120-121 °C | 128-129 °C |

| Elemental Composition | C: 66.05%, H: 4.58%, S: 14.67% | C: 66.03%, H: 4.62%, S: 14.69% |

The remarkable agreement between Stenhouse's elemental analysis and the modern calculated values for C₁₂H₁₀O₂S underscores the analytical prowess of chemists in that era, despite the limited instrumentation available. The slight discrepancy in the melting point can be attributed to the purity of the initial reagents and the less precise temperature measurement techniques of the time.

Evolution of Synthetic Methods: The Advent of Friedel-Crafts Chemistry

While Stenhouse's method was groundbreaking, it was not a high-yielding or practical route for the synthesis of this compound. The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Mason Crafts revolutionized aromatic chemistry and provided a more direct and efficient method for the preparation of sulfones.

Friedel-Crafts Sulfonylation

The Friedel-Crafts sulfonylation reaction involves the reaction of an aromatic compound with a sulfonyl halide or a sulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method offered a significant improvement over the pyrolytic method of Stenhouse.

Experimental Workflow: Friedel-Crafts Synthesis of this compound

Caption: Experimental workflow for Friedel-Crafts synthesis.

Conclusion

The discovery of this compound by John Stenhouse in 1868 was a notable achievement in the early history of organosulfur chemistry. His meticulous experimental work, relying on classical methods of synthesis and analysis, provided the first glimpse into this important class of compounds. The subsequent development of more efficient synthetic routes, particularly the Friedel-Crafts reaction, paved the way for the broader availability and study of this compound and its derivatives. For today's researchers, this historical perspective not only offers a fascinating look into the evolution of chemical synthesis but also underscores the foundational principles upon which modern organic chemistry is built.

Delving into the Solid State: A Technical Guide to the Crystal Structure and Molecular Geometry of Diphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of diphenyl sulfone, a key scaffold in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

Crystal Structure and Unit Cell Parameters

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 745916 . The primary citation for this structural determination is a study published in the Journal of Chemical Crystallography.

While the detailed crystallographic tables from the primary source are not fully accessible, the study reports a comprehensive analysis of a series of sulfone-containing compounds, including this compound. The key crystallographic parameters are summarized below. This compound crystallizes in a monoclinic system.

| Parameter | Value |

| Crystal System | Monoclinic |

| CCDC Deposition No. | 745916 |

Molecular Geometry: Bond Lengths and Angles

The molecular geometry of this compound is characterized by a central tetrahedral sulfur atom bonded to two oxygen atoms and two phenyl rings. The analysis of a series of sulfones, including this compound, provides the following ranges for key intramolecular distances and angles[1][2].

Table of Selected Bond Lengths

| Bond | Length (Å) |

| S=O | 1.392(5) - 1.463(3) |

| S-C | 1.743(7) - 1.790(3) |

Table of Selected Bond Angles

| Angle | Angle (°) |

| C-S-C | 101.1(3) - 106.80(14) |

| O-S-O | 116.7(2) - 120.61(8) |

The two phenyl rings are not coplanar and adopt a twisted conformation relative to each other. This conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a standard single-crystal X-ray diffraction experiment. The following is a generalized protocol based on methodologies reported for analogous compounds.

1. Synthesis and Crystallization:

-

Synthesis: this compound can be synthesized by the oxidation of diphenyl sulfide with a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield high-purity crystals.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., ethanol, isopropanol) at room temperature.

2. X-ray Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the following diagram.

References

A Comprehensive Technical Guide to the Solubility of Diphenyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of diphenyl sulfone in a wide array of organic solvents. Understanding the solubility characteristics of this compound, a versatile organic compound, is paramount for its application in various fields, including pharmaceutical sciences, polymer chemistry, and organic synthesis. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility of this compound

This compound, a white, crystalline solid, exhibits a range of solubilities in different organic solvents, largely governed by the principle of "like dissolves like." Its aromatic nature and the presence of the polar sulfonyl group allow for interactions with a variety of solvent types.

Experimental solubility data for this compound in numerous organic solvents has been determined, primarily at 25.0 °C (298.15 K). The data is often presented as mole fraction or grams of solute per 100 grams of solvent. While the complete datasets are found within specific cited literature, the following tables summarize the classes of solvents in which the solubility of this compound has been experimentally measured. For precise quantitative values, consulting the original research articles is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25.0 °C (298.15 K)

| Solvent Class | Specific Solvents Studied |

| Alkanes | A series of 8 alkane solvents have been investigated.[1] |

| Alcohols | A series of 10 alcohol solvents have been investigated.[1] |

| Ethers | Solubility data is available for several ether-containing solvents. |

| Chloroalkanes | The solubility in various chloroalkanes has been reported. |

| Esters | Experimental solubility in ester-functionalized solvents is documented. |

| Aromatic Hydrocarbons | Soluble in benzene.[2] |

| Ketones | Soluble in acetone. |

| Other | Soluble in hot ethanol and ether.[2] |

Note: The detailed quantitative data, including mole fraction and molarity, is available in the primary literature. The abstracts of these studies indicate the availability of this data.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical research. The "shake-flask method" is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

The Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the solute in the solvent of interest and then measuring the concentration of the solute in that solution.

Detailed Methodology:

-

Preparation of the System: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed, thermostated vessel (e.g., a flask or vial). The use of an excess of the solid is crucial to ensure that a true equilibrium with the solid phase is reached.

-

Equilibration: The vessel is agitated (e.g., using a mechanical shaker or a magnetic stirrer) at a constant temperature for a prolonged period. The agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. The duration of agitation is critical and should be sufficient to reach equilibrium, which can range from 24 to 72 hours depending on the solute-solvent system.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution. It is imperative that this step is performed at the same temperature as the equilibration to prevent any changes in solubility.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the solid residue (this compound) is measured.

-

Spectrophotometry (UV-Vis): The absorbance of the saturated solution is measured at a specific wavelength where this compound has a known molar absorptivity. The concentration is then calculated using the Beer-Lambert law.

-

High-Performance Liquid Chromatography (HPLC): A small, known volume of the saturated solution is injected into an HPLC system, and the concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a polar molecule, this compound tends to be more soluble in polar solvents that can engage in dipole-dipole interactions. Its aromatic rings also contribute to its solubility in aromatic solvents through π-π stacking interactions.

-

Crystalline Form: The crystal lattice energy of the solid can affect its solubility. Different polymorphs of a compound can exhibit different solubilities.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The availability of experimental data, primarily at 25.0 °C, allows for informed solvent selection for various applications. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to conduct their own solubility determinations. For professionals in drug development and other scientific fields, a thorough understanding of these principles and methodologies is essential for process development, formulation design, and purification strategies involving this compound. Further research into the temperature dependence of this compound's solubility would provide a more complete picture for its industrial and laboratory applications.

References

Diphenyl Sulfone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of diphenyl sulfone, a versatile organosulfur compound. Primarily utilized as a high-temperature solvent and a key intermediate in organic synthesis, a thorough understanding of its molecular characteristics is essential for its effective application in research and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C12H10O2S[1][2][3][4][5] |

| Molar Mass | 218.27 g/mol [1][2][3][4] |

| Alternate Names | Phenyl sulfone, Sulfobenzide[2][3][6] |

| CAS Number | 127-63-9[2][3][4][5][6] |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of benzene with sulfuric acid.[4] This process is a cornerstone of its industrial production.

Experimental Protocol: Synthesis from Benzene and Sulfuric Acid

Objective: To synthesize this compound through the sulfonation of benzene.

Materials:

-

Benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Oleum (fuming sulfuric acid)

-

Water

-

Sodium Carbonate solution

-

Appropriate glassware and heating apparatus

Methodology:

-

Reaction Setup: A reaction flask equipped with a reflux condenser and a dropping funnel is charged with benzene.

-

Sulfonation: Concentrated sulfuric acid is added dropwise to the benzene with constant stirring. The reaction is typically initiated at room temperature and then heated to facilitate the formation of benzenesulfonic acid as an intermediate.[4]

-

Conversion to this compound: Oleum is subsequently introduced to the reaction mixture. The elevated temperature and the presence of sulfur trioxide in oleum drive the reaction towards the formation of this compound.

-

Quenching and Neutralization: After the reaction is complete, the mixture is carefully poured over crushed ice to quench the reaction. The acidic solution is then neutralized with a sodium carbonate solution until it reaches a neutral pH.

-

Isolation and Purification: The crude this compound precipitates out of the solution. The solid is collected by filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from benzene.

Caption: Synthesis pathway of this compound.

References

Quantum Chemical Calculations on the Diphenyl Sulfone Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations performed on the diphenyl sulfone molecule. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding their structural, electronic, and spectroscopic properties through computational methods is crucial for the rational design of new therapeutic agents and advanced materials. This document summarizes key computational data, outlines relevant experimental protocols, and visualizes the logical workflow of these theoretical investigations.

Molecular Structure and Properties: A Computational Perspective

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic characteristics of this compound. These computational approaches provide insights that complement and often predict experimental findings.

Optimized Molecular Geometry

The geometric parameters of this compound have been extensively studied using various levels of theory. The B3LYP functional combined with the 6-311G** basis set is a commonly employed method for geometry optimization.[1] The key structural parameters obtained from these calculations are summarized in the table below.

| Parameter | Calculated Value (B3LYP/6-311G**) |

| C-S Bond Length (Å) | 1.77 |

| S=O Bond Length (Å) | 1.45 |

| C-S-C Bond Angle (°) | 104.2 |

| O-S-O Bond Angle (°) | 120.1 |

| Dihedral Angle (C-S-C-C) (°) | 83.5 |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set employed.

Electronic Properties

The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity and potential as a charge-transfer material. Time-dependent DFT (TD-DFT) calculations are often used to investigate excited-state properties.[2][3]

| Property | Calculated Value | Method |

| HOMO Energy (eV) | -7.89 | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -0.65 | B3LYP/6-311G(d,p) |

| Singlet-Triplet Energy Gap (ΔE_ST) (eV) | 0.11 - 0.29 | CAM-B3LYP/6-311G(d,p) |

The small singlet-triplet energy gap in some this compound derivatives makes them promising candidates for thermally activated delayed fluorescence (TADF) materials used in organic light-emitting diodes (OLEDs).[2][3]

Vibrational Spectroscopy: A Theoretical and Experimental Correlation

Vibrational analysis through quantum chemical calculations is a powerful tool for assigning experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental data.

Calculated Vibrational Frequencies

The vibrational spectra of this compound have been calculated using DFT methods, such as B3LYP with the 6-311G** basis set.[1] The table below presents a selection of calculated and experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| SO₂ symmetric stretching | 1160 | 1162 |

| SO₂ asymmetric stretching | 1325 | 1328 |

| C-S stretching | 730 | 735 |

| Phenyl ring C-H stretching | 3070-3100 | 3060-3100 |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are essential for validating computational predictions and for their practical application.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an aryl bromide with a sodium arylsulfinate in the presence of a copper catalyst.[4]

Procedure: [4]

-

A mixture of sodium aryl bromide (1 mmol), sodium arylsulfinate (1.2 mmol), CuBr (0.1 mmol), and pyridine (0.15 mmol) is prepared in 2 mL of DMI solvent.

-

The reaction mixture is stirred at 80 °C under air for 12 hours.

-

After cooling, 2 mL of water is added to the solution.

-

The mixture is filtered, and the aqueous phase is extracted three times with 2 mL of diethyl ether.

-

The combined organic phases are evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane (1:12) eluent to yield the desired this compound.

Characterization Techniques

The synthesized this compound can be characterized using various spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

X-ray Crystallography: To determine the single-crystal structure and confirm the molecular geometry.

Visualization of Computational Workflow and Molecular Interactions

Graphviz diagrams are used to illustrate the logical flow of the computational studies and the key molecular interactions.

Caption: Workflow for Quantum Chemical Calculations of this compound.

Caption: Key Molecular Processes of this compound.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Design and theoretical investigation of diphenylsulfone-based blue-emitting TADF materials for advanced OLED applications | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

Early Synthetic Routes to Diphenyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl sulfone and its derivatives are a cornerstone in the architecture of numerous organic molecules, finding applications from high-performance polymers to pharmaceuticals. The robust nature of the sulfonyl group imparts desirable physicochemical properties, making it a recurring motif in medicinal chemistry and materials science. This technical guide delves into the foundational synthetic methodologies that first made this compound accessible to the scientific community. Understanding these early routes provides not only a historical perspective but also a fundamental appreciation of the chemical principles that underpin modern synthetic strategies.

The earliest preparations of this compound were intrinsically linked to the study of benzene's reactivity with sulfuric acid and its derivatives. These pioneering efforts of the 19th and early 20th centuries laid the groundwork for the development of more sophisticated and efficient synthetic protocols. This document provides a detailed examination of two core early synthetic strategies: the direct reaction of benzene with sulfuric acid or oleum, and the Friedel-Crafts reaction of benzenesulfonyl chloride with benzene.

Core Synthetic Pathways

The nascent syntheses of this compound primarily revolved around two electrophilic aromatic substitution strategies.

Synthesis from Benzene and Sulfuric Acid/Oleum

The first synthesis of this compound is credited to Eilhard Mitscherlich in 1834, who observed its formation from the reaction of benzene with fuming sulfuric acid (oleum).[1] This method involves the initial sulfonation of benzene to form benzenesulfonic acid, which then undergoes a subsequent reaction with another molecule of benzene to yield this compound. The formation of this compound is often a notable byproduct in the industrial production of benzenesulfonic acid.[2]

The overall reaction can be summarized as follows:

Step 1: Sulfonation of Benzene C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O

Step 2: Condensation with Benzene C₆H₅SO₃H + C₆H₆ → (C₆H₅)₂SO₂ + H₂O

Higher temperatures and the removal of water drive the equilibrium towards the formation of this compound.[1]

Friedel-Crafts Sulfonylation of Benzene

A more direct and widely utilized early method for the synthesis of this compound is the Friedel-Crafts reaction between benzenesulfonyl chloride and benzene.[3] This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The benzenesulfonyl chloride acts as the electrophile, attacking the benzene ring to form the sulfone.

The general reaction is:

C₆H₅SO₂Cl + C₆H₆ --(AlCl₃)--> (C₆H₅)₂SO₂ + HCl

This method often provides a cleaner reaction profile and was a common procedure for preparing aromatic sulfones in the early 20th century.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key early synthetic routes to this compound, drawn from established sources.

Protocol 1: Formation of this compound as a Byproduct in the Synthesis of Benzenesulfonyl Chloride

This procedure is adapted from a well-established method for the preparation of benzenesulfonyl chloride, where this compound is a consistently formed byproduct.

Reaction Scheme:

Figure 1. Synthesis of benzenesulfonyl chloride with this compound as a byproduct.

Methodology:

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, 500 g (2.8 moles) of chlorosulfonic acid is placed. The vessel is cooled in an ice bath, and 200 g (2.56 moles) of benzene is added dropwise with constant stirring over a period of about one hour. The temperature of the reaction mixture should be maintained at or below 10°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.

The reaction mixture is then carefully poured onto 2 kg of crushed ice with vigorous stirring. The oily layer of benzenesulfonyl chloride, which also contains dissolved this compound, separates and sinks to the bottom. The acidic aqueous layer is decanted, and the oil is washed with two portions of cold water.

The crude product is then subjected to vacuum distillation. The fraction boiling at 118-120°C at 15 mm Hg is collected as benzenesulfonyl chloride. The residue remaining in the distillation flask consists mainly of this compound. This residue can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point of Benzenesulfonyl Chloride | 118-120 °C / 15 mmHg | |

| Melting Point of this compound | 128-129 °C | [4] |

| Boiling Point of this compound | 378-379 °C | [4] |

Signaling Pathways and Logical Relationships

The formation of this compound via the reaction of benzene with sulfuric acid involves a sequential electrophilic aromatic substitution mechanism.

Figure 2. Logical workflow for the synthesis of this compound from benzene and sulfuric acid.

In the Friedel-Crafts approach, the reaction proceeds through the formation of a sulfonyl cation, which then acts as the electrophile.

Figure 3. Experimental workflow for the Friedel-Crafts synthesis of this compound.

Conclusion

The early synthetic routes to this compound, developed through the foundational work on electrophilic aromatic substitution, provided the chemical community with access to this important structural motif. While modern methods offer improvements in efficiency, selectivity, and environmental impact, these classical syntheses remain fundamental to the understanding of organic chemistry. The direct sulfonation of benzene and the Friedel-Crafts reaction of benzenesulfonyl chloride are not merely historical footnotes but are illustrative of the core principles that continue to guide the development of new synthetic methodologies. This guide provides a detailed overview of these early methods, offering valuable insights for researchers and professionals in the field of drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Polymer Synthesis Using Diphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing diphenyl sulfone as a high-temperature solvent in the synthesis of advanced polymers. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are engaged in the synthesis and application of high-performance polymers.

Introduction to this compound as a High-Temperature Solvent

This compound (DPS) is a thermally stable, polar aprotic solvent with a high boiling point (379 °C) and melting point (123-129 °C), making it an ideal medium for high-temperature polymerizations.[1][2] Its excellent thermal stability and ability to dissolve rigid-rod polymers at elevated temperatures have made it the solvent of choice for the industrial production of high-performance thermoplastics such as Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES).[3][4][5] The use of this compound facilitates the synthesis of high molecular weight polymers by maintaining the polymer in solution throughout the reaction, which is often carried out at temperatures exceeding 300°C.[4]

Key Advantages of this compound:

-

High Thermal Stability: Allows for reactions to be conducted at the high temperatures required for the synthesis of many high-performance polymers.[6]

-

Excellent Solvating Power: Dissolves a wide range of aromatic monomers and the resulting rigid polymers at elevated temperatures.[2]

-

Chemical Inertness: Generally unreactive under the demanding conditions of high-temperature polymerization.[1]

-

Facilitates High Molecular Weight: By keeping the growing polymer chains in solution, it promotes the achievement of high molecular weight products.[4]

Potential Disadvantages:

-

High Melting Point: Requires preheating to melt the solvent before adding reactants.

-

Difficult Removal: Its low volatility and high melting point can make its removal from the final polymer product challenging, often requiring extensive washing with other organic solvents.

-

Potential for Side Reactions at Very High Temperatures: While generally inert, the extreme temperatures used in some polymerizations can sometimes lead to side reactions.[4]

Polymer Synthesis Applications

This compound is a versatile solvent for the synthesis of a variety of high-temperature polymers. Below are detailed protocols for the synthesis of two major classes of polymers: Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES).

Synthesis of Poly(ether ether ketone) (PEEK)

PEEK is a high-performance semicrystalline thermoplastic with excellent mechanical properties, thermal stability, and chemical resistance.[3][7] It is commonly synthesized via a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone in a high-boiling solvent like this compound.[3][4]

This protocol describes the synthesis of PEEK from 4,4′-difluorobenzophenone and hydroquinone in this compound.

Materials:

-

4,4′-difluorobenzophenone (DFBP)

-

Hydroquinone (HQ)

-

Anhydrous sodium carbonate (Na₂CO₃), ground powder

-

Anhydrous potassium carbonate (K₂CO₃), ground powder

-

This compound (DPS)

-

Nitrogen gas (high purity)

-

Acetone (reagent grade)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Heating mantle with a temperature controller.

-

Schlenk line for vacuum/nitrogen cycles.

-

Buchner funnel and filter paper.

-

Beakers and other standard laboratory glassware.

-

Vacuum oven.

Procedure:

-

Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and condenser. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.

-

Solvent and Monomer Addition: To the flask, add this compound (typically 200 wt% relative to the monomers).[6] Heat the flask to melt the DPS (around 140-150 °C). Once the DPS is molten, add 4,4′-difluorobenzophenone and hydroquinone in a 1:1 molar ratio.[6]

-

Base Addition: Add a slight excess of finely ground anhydrous sodium carbonate and potassium carbonate (e.g., a 1:1 molar mixture, with a total of 1.02 moles of carbonate per mole of hydroquinone).[6]

-

Reaction Temperature Profile: Under a steady flow of nitrogen and with vigorous stirring, gradually increase the temperature of the reaction mixture according to the following profile:

-

Polymer Isolation: After the reaction is complete, cool the grey, viscous slurry to room temperature.[6] The solidified mixture will be a hard solid.

-

Purification:

-

Grind the solid product into a fine powder.

-

Wash the powder with hot acetone three times to remove the this compound and other organic impurities.[6]

-

Wash the powder with hot deionized water three times to remove the inorganic salts (carbonates and fluorides).[6]

-

Filter the polymer using a Buchner funnel after each washing step.

-

-

Drying: Dry the purified PEEK powder in a vacuum oven at 120-140 °C for 12-24 hours to a constant weight.[6]

Quantitative Data for PEEK Synthesis:

| Parameter | Value | Reference |

| Monomer Ratio (DFBP:HQ) | 1:1 (molar) | [6] |

| Base (Na₂CO₃/K₂CO₃) | ~1.02 eq. to HQ | [6] |

| Solvent (DPS) | 200 wt% of monomers | [6] |

| Reaction Temperature Profile | ||

| Step 1 | 160 °C for 2 h | [6] |

| Step 2 | 250 °C for 2 h | [6] |

| Step 3 | 320 °C for 1 h | [6] |

| Typical Glass Transition Temp. (Tg) | ~143 °C | [3] |

| Typical Melting Temp. (Tm) | ~343 °C | [3] |

Synthesis of Poly(ether sulfone) (PES)

Poly(ether sulfone)s are amorphous thermoplastics known for their high thermal stability, good mechanical properties, and transparency. They are often synthesized via nucleophilic aromatic polycondensation of a dihalothis compound with a bisphenol.

This protocol describes the synthesis of a copoly(ether sulfone) from 4,4'-dichlorothis compound (DCDPS), 4,4'-dihydroxydiphenylsulfone (DHDPS), and 4,4-bis(4-hydroxyphenyl)valeric acid (diphenolic acid, DPA). The ratio of DHDPS to DPA can be varied to achieve different properties.

Materials:

-

4,4'-dichlorothis compound (DCDPS)

-

4,4'-dihydroxydiphenylsulfone (DHDPS)

-

4,4-bis(4-hydroxyphenyl)valeric acid (DPA)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N-methyl-2-pyrrolidone (NMP) or this compound (DPS) can be used. This protocol details the use of NMP, but DPS can be substituted for higher temperature reactions.

-

Toluene (as an azeotroping agent)

-

Nitrogen gas (high purity)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

Equipment:

-

Four-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap with a condenser, and a thermometer.

-

Heating mantle with a temperature controller.

-

Buchner funnel and filter paper.

-

Beakers and other standard laboratory glassware.

-

Vacuum oven.

Procedure:

-

Reactor Setup and Inert Atmosphere: Assemble the reaction flask and purge with nitrogen for at least 30 minutes.

-

Reactant Charging: Charge the flask with DHDPS, DPA, K₂CO₃, NMP, and toluene. The molar ratio of the dihydroxy monomers (DHDPS + DPA) to DCDPS should be stoichiometric.

-

Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove the water generated from the phenoxide formation.

-

Dihalide Addition: After dehydration, drain the Dean-Stark trap and add DCDPS to the reaction mixture.

-

Polymerization: Raise the temperature to 180-195 °C and maintain for 12-15 hours. The solution will become viscous.

-

Precipitation and Purification:

-

Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol or water to precipitate the polymer.

-

Filter the fibrous polymer and wash it thoroughly with hot water and then methanol to remove residual solvent and salts.

-

To protonate the pendant carboxyl groups from the DPA, the polymer can be stirred in a dilute HCl solution, followed by extensive washing with deionized water until the washings are neutral.

-

-

Drying: Dry the purified PES copolymer in a vacuum oven at 100-120 °C for 24 hours.

Quantitative Data for Poly(ether sulfone) Copolymer Synthesis:

| Parameter | P(ESES-co-ESDPA) 90:10 | P(ESES-co-ESDPA) 50:50 | Reference |

| DHDPS (mol%) | 90 | 50 | [8] |

| DPA (mol%) | 10 | 50 | [8] |

| Inherent Viscosity (dL/g) | 0.45 | 0.38 | [8] |

| Glass Transition Temp. (Tg, °C) | 225 | 215 | [8] |

| Yield (%) | 95 | 96 | [8] |

Visualized Experimental Workflow

The following diagram illustrates a general workflow for high-temperature polymer synthesis using this compound as a solvent.

Caption: General workflow for polymer synthesis in this compound.

Conclusion

This compound is an indispensable solvent for the laboratory and industrial synthesis of high-performance polymers that require high reaction temperatures. Its thermal stability and excellent solvating properties enable the production of high molecular weight, thermally stable polymers like PEEK and PES. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this compound in their polymer synthesis endeavors. Careful control of reaction conditions and thorough purification are critical for obtaining high-quality polymers.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of Diphenyl Sulfone in High-Performance Polymer Synthesis

Introduction

Polyetheretherketone (PEEK) and Polyethersulfone (PES) are high-performance aromatic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Their synthesis is a significant industrial process, typically achieved through nucleophilic aromatic substitution (SNAr) polymerization. A critical component of this process is the choice of solvent, which must withstand the demanding reaction conditions. Diphenyl sulfone ((C₆H₅)₂SO₂) has been established as the solvent of choice for the commercial production of these polymers, particularly PEEK.[1][2] These application notes detail the specific role of this compound, outlining the polymerization mechanisms and providing standardized protocols for the synthesis and purification of PEEK and PES.

This compound: A High-Temperature Solvent for Polymerization

This compound is a thermally stable, polar aprotic solvent, making it uniquely suited for the synthesis of thermally stable polymers like PEEK and PES.[3] Its primary role is to maintain the reactants (monomers, base) and the growing polymer chain in a soluble state at the high temperatures required for polymerization.[1]

Key Properties and Function:

-

High Boiling Point: With a boiling point of approximately 379°C, this compound remains liquid and stable at the high reaction temperatures (often >300°C) necessary to achieve high molecular weight PEEK.[4][5]

-

Thermal Stability: It does not decompose at the required polymerization temperatures, ensuring a clean reaction environment.[6]

-

Solvating Power: It effectively dissolves the aromatic monomers and, crucially, the resulting rigid-chain PEEK and PES polymers, preventing premature precipitation which would otherwise terminate chain growth and limit molecular weight.[1]

-

Inert Nature: As a polar aprotic solvent, it facilitates the SNAr reaction without participating in side reactions.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂S | [5] |

| Molar Mass | 218.27 g/mol | [7] |

| Melting Point | 123-129 °C | [7][8] |

| Boiling Point | 378-379 °C | [5][7] |

| Appearance | White crystalline solid | [5] |

| Solubility in Water | Insoluble |[4][5] |

Mechanism of Polymerization: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of PEEK and PES proceeds via a step-growth polycondensation reaction following the nucleophilic aromatic substitution (SNAr) mechanism.[1][9] The general mechanism involves two key steps:

-

Nucleophilic Attack: A strong nucleophile, typically a phenoxide generated in situ from a bisphenol monomer and a weak base (e.g., Na₂CO₃, K₂CO₃), attacks an electron-deficient aromatic ring on the dihalide monomer.[10][11] The ring is "activated" by a strong electron-withdrawing group (a ketone for PEEK, a sulfone for PES) positioned ortho or para to the halide leaving group.[12] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide leaving group (typically F⁻ or Cl⁻), forming a stable ether linkage.[12] This process repeats to build the polymer chain.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. US8575298B2 - Polyether ether ketone, and method for purification of polymer material - Google Patents [patents.google.com]

- 3. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]

- 4. This compound [chemister.ru]

- 5. This compound [drugfuture.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 127-63-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]